Ezh2-IN-4 Exhibits 10-Fold Higher Biochemical Potency Against Wild-Type EZH2 Compared to GSK126 and EPZ-6438
In a 5-mer peptide assay measuring inhibition of wild-type (WT) EZH2 enzymatic activity, Ezh2-IN-4 demonstrates an IC50 of 0.923 nM. This represents a potency improvement of approximately 10.7-fold over the well-characterized inhibitor GSK126, which has a reported IC50 of 9.9 nM in similar assays, and approximately 11.9-fold over EPZ-6438 (tazemetostat), which has a reported IC50 of 11 nM . This substantial increase in biochemical potency is a critical differentiator for researchers requiring maximal target inhibition at lower compound concentrations.
| Evidence Dimension | Biochemical IC50 against wild-type EZH2 (5-mer peptide assay) |
|---|---|
| Target Compound Data | 0.923 nM |
| Comparator Or Baseline | GSK126: 9.9 nM; EPZ-6438: 11 nM |
| Quantified Difference | 10.7-fold more potent than GSK126; 11.9-fold more potent than EPZ-6438 |
| Conditions | In vitro biochemical assay using a 5-mer peptide substrate for PRC2 complex. |
Why This Matters
This 10-fold potency advantage allows for lower compound usage in biochemical screens, reducing cost and potential off-target effects associated with higher concentrations.
